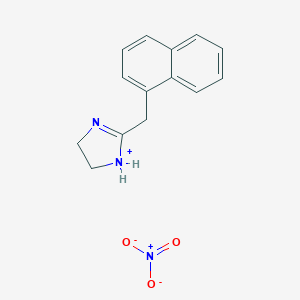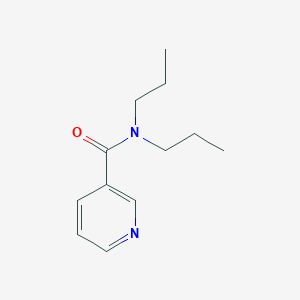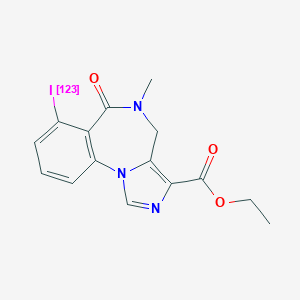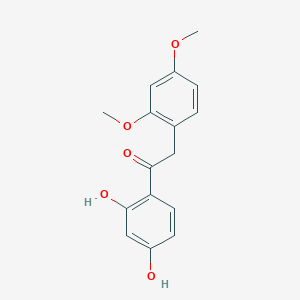
1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone
Descripción general
Descripción
The compound is a derivative of acetophenone, which is a simple aromatic ketone. Acetophenones are often used as building blocks in organic chemistry .
Physical And Chemical Properties Analysis
Based on its structure, this compound would likely be a solid at room temperature, with a melting point and boiling point typical of similar aromatic ketones . It would likely be soluble in organic solvents, but relatively insoluble in water.Aplicaciones Científicas De Investigación
Heterocyclization and Enamino Ketone Reactions
- Moskvina, Shilin, and Khilya (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. They demonstrated that using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing an isoflavone. The study explored reactions of the enamino ketone with N,O- and N,N-binucleophiles to obtain various heterocyclic compounds in good yields (Moskvina, Shilin, & Khilya, 2015).
Synthesis of Phenyl Ethanone Derivatives
- Zhou Jin-xia (2010) conducted a study on synthesizing (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone using (2,4-dihydroxyphenyl)ethanone and prenyl bromide as raw materials. The reaction conditions were optimized for maximum yield (Zhou Jin-xia, 2010).
Photochemical Study of a Lignin Model Dimer
- Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an O-methylated α-carbonyl β-1 lignin model dimer. They investigated its photochemical reactivity in liquid and solid states, revealing various photoproducts and proposing mechanisms based on Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).
Dipole Moments and Fluorescence Quantum Yield Studies
- Asiri, Sobahi, Osman, and Khan (2017) synthesized (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) and studied its electronic absorption and emission spectra in different solvents. The study provides insights into solvatochromic properties, including fluorescence quantum yield and photochemical quantum yield (Asiri, Sobahi, Osman, & Khan, 2017).
Antifungal Agent and Other Constituents Study
- Zhao, Shen, He, Mu, and Hao (2007) isolated several constituents from Cynanchum otophyllum, including 1-(2,4-dihydroxyphenyl)ethanone. They explored the antifungal activities of these compounds (Zhao, Shen, He, Mu, & Hao, 2007).
Fluorescent Probe Development
- Fang, Jiang, Sun, and Li (2019) used 1-(2-Hydroxyphenyl)ethanone as a starting material for developing a BODIPY-based fluorescent on-off probe with high selectivity for H2S based on thiolysis of dinitrophenyl ether. This probe was tested for potential applications in biological systems (Fang, Jiang, Sun, & Li, 2019).
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-12-5-3-10(16(9-12)21-2)7-14(18)13-6-4-11(17)8-15(13)19/h3-6,8-9,17,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQFUNTNXYFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390756 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
CAS RN |
1855-30-7 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



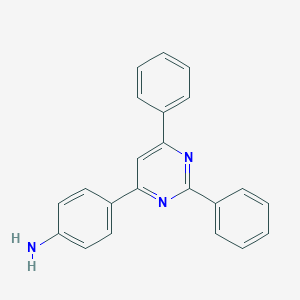
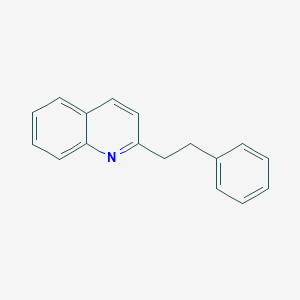

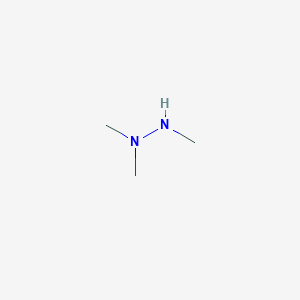
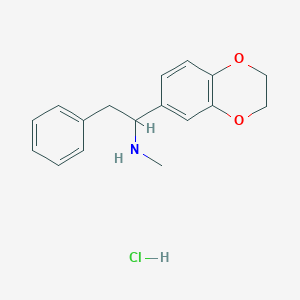
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
